molecular formula C20H28O4 B1660498 7,18-Dihydroxykaurenolide CAS No. 7758-47-6

7,18-Dihydroxykaurenolide

Cat. No.: B1660498
CAS No.: 7758-47-6
M. Wt: 332.4 g/mol
InChI Key: RDUNXXWNAKBVER-AJHBJYRYSA-N
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Description

7,18-Dihydroxykaurenolide is a diterpene lactone, a class of organic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes two hydroxyl groups at positions 7 and 18. It is primarily used in scientific research related to life sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7,18-Dihydroxykaurenolide involves several synthetic routes. One common method includes the hydroxylation of kaurenoic acid derivatives. The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound is less common due to its primary use in research. it can be synthesized in bulk through chemical synthesis methods involving the hydroxylation of kaurenoic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

7,18-Dihydroxykaurenolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 7-hydroxykaurenolide, 18-hydroxykaurenolide, and their corresponding esters and deoxy derivatives .

Scientific Research Applications

7,18-Dihydroxykaurenolide is widely used in scientific research due to its biological activities. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of other diterpene lactones.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 7,18-Dihydroxykaurenolide involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

7,18-Dihydroxykaurenolide is unique due to its specific hydroxylation pattern. Similar compounds include:

These compounds share some biological activities but differ in their specific effects and applications.

Properties

CAS No.

7758-47-6

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1S,2S,5R,8R,9R,10R,13R,17S)-9-hydroxy-13-(hydroxymethyl)-1-methyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one

InChI

InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-13(20)18(2)6-3-7-19(10-21)15(18)14(16(20)22)24-17(19)23/h12-16,21-22H,1,3-10H2,2H3/t12-,13+,14-,15+,16+,18+,19+,20+/m1/s1

InChI Key

RDUNXXWNAKBVER-AJHBJYRYSA-N

SMILES

CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)CO

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@H]1[C@H]([C@@H]([C@]45[C@H]2CC[C@H](C4)C(=C)C5)O)OC3=O)CO

Canonical SMILES

CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)CO

melting_point

215-217°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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